molecular formula C16H13N3OS B2363385 4-methyl-N,N-diphenylthiadiazole-5-carboxamide CAS No. 69636-35-7

4-methyl-N,N-diphenylthiadiazole-5-carboxamide

Cat. No. B2363385
CAS RN: 69636-35-7
M. Wt: 295.36
InChI Key: ORVUSKNUQNPKJQ-UHFFFAOYSA-N
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Description

4-methyl-N,N-diphenylthiadiazole-5-carboxamide, also known as MDPT, is a synthetic compound that belongs to the family of thiadiazole derivatives. MDPT has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-N,N-diphenylthiadiazole-5-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 4-methyl-N,N-diphenylthiadiazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methyl-N,N-diphenylthiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity, decreasing inflammation, and improving cognitive function. 4-methyl-N,N-diphenylthiadiazole-5-carboxamide has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N,N-diphenylthiadiazole-5-carboxamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or tissues. However, one limitation of using 4-methyl-N,N-diphenylthiadiazole-5-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 4-methyl-N,N-diphenylthiadiazole-5-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,N-diphenylthiadiazole-5-carboxamide and its potential pharmacological properties. Finally, the development of more efficient synthesis methods for 4-methyl-N,N-diphenylthiadiazole-5-carboxamide could facilitate its use in future research.

Synthesis Methods

4-methyl-N,N-diphenylthiadiazole-5-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylthiosemicarbazide with 2-bromo-N,N-diphenylacetamide in the presence of a catalyst, followed by the cyclization of the resulting intermediate with phosphorous oxychloride to yield 4-methyl-N,N-diphenylthiadiazole-5-carboxamide.

Scientific Research Applications

4-methyl-N,N-diphenylthiadiazole-5-carboxamide has been extensively studied for its potential pharmacological properties, including its anticonvulsant, analgesic, and anti-inflammatory effects. 4-methyl-N,N-diphenylthiadiazole-5-carboxamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

4-methyl-N,N-diphenylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-12-15(21-18-17-12)16(20)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVUSKNUQNPKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N,N-diphenylthiadiazole-5-carboxamide

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